2-amino-3-(2,4-difluorophenyl)propan-1-ol
Description
Chemical Structure and Properties 2-Amino-3-(2,4-difluorophenyl)propan-1-ol (CAS 831191-83-4) is a chiral β-amino alcohol with the molecular formula C₉H₁₁F₂NO and a molecular weight of 187.19 g/mol . It features a 2,4-difluorophenyl group attached to the β-carbon of a propan-1-ol backbone and a primary amine at the α-position. The compound is typically synthesized with high enantiomeric purity (>95% e.e.) via reactions involving (S)-amino alcohol intermediates and chiral auxiliaries like (R)-(+)-MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) . Its purity and stereochemical integrity are confirmed by 1H-NMR, LCMS, and reverse-phase HPLC .
Applications This compound serves as a chiral building block in drug discovery, particularly for synthesizing fluorinated pharmacophores. Fluorine atoms enhance metabolic stability and bioavailability, while the amino and hydroxyl groups enable further functionalization for targeting enzymes or receptors .
Properties
CAS No. |
887588-45-6 |
|---|---|
Molecular Formula |
C9H11F2NO |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,4-difluorophenyl)propan-1-ol typically involves the reaction of 2,4-difluorobenzaldehyde with nitromethane to form 2,4-difluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield 2-amino-3-(2,4-difluorophenyl)propan-1-ol .
Industrial Production Methods
In industrial settings, the production of 2-amino-3-(2,4-difluorophenyl)propan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2,4-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
2-amino-3-(2,4-difluorophenyl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-amino-3-(2,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Fluorinated Phenyl Groups
a. 1-Amino-3-(2,4-difluorophenyl)propan-2-ol Hydrochloride
- Molecular Formula: C₉H₁₂ClF₂NO
- Molecular Weight : 223.65 g/mol
- Key Differences: The amino group is at the β-position (vs. α-position in the target compound), and the hydrochloride salt improves solubility. This structural variation may alter hydrogen-bonding interactions in biological systems .
b. 2-Amino-3-(3,4-difluorophenyl)propan-1-ol
- Molecular Formula: C₉H₁₁F₂NO
- Molecular Weight : 187.19 g/mol
- Key Differences : Fluorine atoms are at the 3,4-positions on the phenyl ring instead of 2,4. This positional isomerism could affect electronic properties (e.g., dipole moments) and binding affinity to aromatic π-systems in target proteins .
c. 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol
- Molecular Formula: C₉H₁₁ClFNO
- Molecular Weight : 203.65 g/mol
Analogues with Modified Backbones or Functional Groups
a. 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
- Molecular Formula: C₉H₁₁Cl₂NO
- Molecular Weight : 220.10 g/mol
- Key Differences: Replacement of fluorine with chlorine at the 2,4-positions and relocation of the amino group to the β-carbon. Chlorine’s larger atomic radius may reduce solubility but enhance lipophilicity .
b. 3-[(2-Amino-4-fluorophenyl)amino]propan-1-ol
- Molecular Formula : C₉H₁₃FN₂O
- Molecular Weight : 184.21 g/mol
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 2-Amino-3-(2,4-difluorophenyl)propan-1-ol | C₉H₁₁F₂NO | 187.19 | 831191-83-4 | 2,4-difluorophenyl, α-amine |
| 1-Amino-3-(2,4-difluorophenyl)propan-2-ol HCl | C₉H₁₂ClF₂NO | 223.65 | 1461705-44-1 | 2,4-difluorophenyl, β-amine |
| 2-Amino-3-(3,4-difluorophenyl)propan-1-ol | C₉H₁₁F₂NO | 187.19 | 1364867-97-9 | 3,4-difluorophenyl |
| 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol | C₉H₁₁Cl₂NO | 220.10 | N/A | 2,4-dichlorophenyl, β-amine |
Biological Activity
2-Amino-3-(2,4-difluorophenyl)propan-1-ol is a compound with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and antiviral properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and implications for therapeutic applications.
The biological activity of 2-amino-3-(2,4-difluorophenyl)propan-1-ol is primarily attributed to its functional groups:
- Amino Group : This group can form hydrogen bonds with various biological molecules, enhancing binding affinity to proteins and enzymes.
- Hydroxyl Group : Facilitates interactions with hydrophobic pockets in target proteins.
- Difluorophenyl Group : Increases lipophilicity and stability, allowing better interaction with biological membranes .
These characteristics enable the compound to modulate enzyme activities and receptor functions, potentially leading to various therapeutic effects.
Biological Activities
Research has demonstrated several biological activities associated with 2-amino-3-(2,4-difluorophenyl)propan-1-ol:
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
Antiviral Effects
Preliminary studies suggest that 2-amino-3-(2,4-difluorophenyl)propan-1-ol may possess antiviral properties. Its ability to interfere with viral replication mechanisms makes it a candidate for further investigation as an antiviral agent .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes such as alanine aminopeptidases (hAPN and pAPN). The inhibition constants observed were in the submicromolar range for human enzymes, indicating potent inhibitory potential .
Case Studies and Research Findings
Several studies have explored the biological activity of 2-amino-3-(2,4-difluorophenyl)propan-1-ol:
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Antiviral Studies | Showed potential in inhibiting viral replication in vitro. |
| Enzyme Inhibition | Inhibitory constants for hAPN were submicromolar; significant effects noted on enzyme activity modulation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
